molecular formula C19H14ClNO4S2 B10813358 2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B10813358
M. Wt: 419.9 g/mol
InChI Key: BMWOHCGTDZADEU-UHFFFAOYSA-N
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Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The structure includes a 4-chlorophenyl methoxy substituent on the benzylidene moiety and a sulfanylidene group at position 2 of the thiazolidinone ring.

Properties

Molecular Formula

C19H14ClNO4S2

Molecular Weight

419.9 g/mol

IUPAC Name

2-[5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C19H14ClNO4S2/c20-14-5-1-13(2-6-14)11-25-15-7-3-12(4-8-15)9-16-18(24)21(10-17(22)23)19(26)27-16/h1-9H,10-11H2,(H,22,23)

InChI Key

BMWOHCGTDZADEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 4-[(4-Chlorophenyl)methoxy]benzaldehyde

The aldehyde intermediate is synthesized via nucleophilic aromatic substitution :

  • Reactants : 4-Hydroxybenzaldehyde and 4-chlorobenzyl chloride.

  • Conditions : Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 6–8 hours.

  • Yield : 78–82% after recrystallization from ethanol.

Mechanism :

4-HO-C₆H₄-CHO + Cl-C₆H₄-CH₂ClK₂CO₃, DMF4-(Cl-C₆H₄-CH₂O)-C₆H₄-CHO + KCl\text{4-HO-C₆H₄-CHO + Cl-C₆H₄-CH₂Cl} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(Cl-C₆H₄-CH₂O)-C₆H₄-CHO + KCl}

Thiazolidinone-Acetic Acid Precursor Formation

The thiazolidinone core is constructed via cyclization of thiosemicarbazides :

  • Reactants : Thiosemicarbazide and methyl chloroacetate.

  • Conditions : Reflux in ethanol with sodium methoxide (NaOMe) as a base.

  • Yield : 70–75%.

Mechanism :

NH₂-C(S)-NH-NH₂ + Cl-CH₂-COOCH₃NaOMe, EtOHThiazolidinone ester+HCl\text{NH₂-C(S)-NH-NH₂ + Cl-CH₂-COOCH₃} \xrightarrow{\text{NaOMe, EtOH}} \text{Thiazolidinone ester} + \text{HCl}

Knoevenagel Condensation for Methylidene Formation

The aldehyde intermediate reacts with the thiazolidinone-acetic acid ester via Knoevenagel condensation :

  • Reactants : 4-[(4-Chlorophenyl)methoxy]benzaldehyde and thiazolidinone ester.

  • Conditions : Piperidine (5 mol%) in ethanol at 70°C for 4–6 hours.

  • Yield : 80–85%.

Mechanism :

Aldehyde + Thiazolidinone esterpiperidineMethylidene product+H₂O\text{Aldehyde + Thiazolidinone ester} \xrightarrow{\text{piperidine}} \text{Methylidene product} + \text{H₂O}

Hydrolysis to Acetic Acid Derivative

The ester group is hydrolyzed to the final carboxylic acid:

  • Conditions : 6M HCl in ethanol/water (1:1) at reflux for 12 hours.

  • Yield : 90–95%.

Mechanism :

EsterHCl, H₂OCOOH+CH₃OH\text{Ester} \xrightarrow{\text{HCl, H₂O}} \text{COOH} + \text{CH₃OH}

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial protocols use continuous flow systems to improve efficiency:

  • Residence time : 30 minutes at 100°C.

  • Catalyst : Sodium hydroxide (NaOH) in methanol.

  • Purity : >99% by HPLC.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted aldehydes.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Knoevenagel CondensationPiperidine/EtOH, 70°C80–8598High regioselectivity
CyclizationNaOMe/EtOH, reflux70–7595Scalable
HydrolysisHCl/EtOH-H₂O, reflux90–9599Quantitative conversion
Continuous FlowNaOH/MeOH, 100°C85–9099Reduced reaction time

Catalytic Systems and Solvent Effects

Base Catalysts

  • Piperidine : Enhances Knoevenagel kinetics via enolate formation.

  • Sodium methoxide : Preferred for cyclization due to low cost and high activity.

Solvent Selection

  • Ethanol : Balances polarity and boiling point for condensation.

  • DMF : Accelerates nucleophilic substitution for intermediate synthesis.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-condensation : Excess aldehyde leads to dimerization (controlled via stoichiometry).

  • Ester hydrolysis during condensation : Mitigated by anhydrous conditions.

Byproduct Formation

  • Thiosemicarbazide oxidation : Forms disulfides (minimized via nitrogen atmosphere).

Recent Advances and Modifications

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 20 minutes.

  • Yield : 88% (vs. 80% conventional).

Enzymatic Hydrolysis

  • Catalyst : Lipase CAL-B in phosphate buffer (pH 7).

  • Yield : 92% with no racemization .

Chemical Reactions Analysis

Types of Reactions

2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazolidine ring and the chlorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 4-thiazolidinones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Features of Selected 4-Thiazolidinone Derivatives
Compound Name Substituents (R1, R2, R3) Key Functional Groups
Target Compound R1: 4-(4-Chlorophenyl)methoxy, R2: H, R3: Acetic acid Benzylidene, sulfanylidene, acetic acid
(5Z)-5-[(3-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid R1: 4-Fluorophenyl methoxy, R2: Phenylpyrazole Pyrazole, fluorophenyl methoxy
2-[(5Z)-5-[(2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (ONO-2235) R1: 2-Methylcinnamylidene Cinnamylidene, methyl
[5-(3-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid R1: 3-Nitrophenyl Nitrobenzylidene
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid R1: 4-Benzyloxy-3-methoxy Benzyloxy, methoxy
Key Observations:
  • Aromatic Substituents (e.g., fluorophenyl , benzyloxy ): Modulate lipophilicity and bioavailability.
  • Extended Conjugation (e.g., cinnamylidene ): May enhance π-π stacking interactions in biological targets.
Key Observations:
  • Higher yields (e.g., 73% ) are achieved with electron-rich aromatic aldehydes due to favorable cyclization kinetics.
  • Steric hindrance from bulky substituents (e.g., benzyloxy ) may reduce yields.

Physicochemical Properties

Melting points and spectroscopic data reflect structural differences:

Table 3: Physical Properties of Analogs
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm)
Target Compound 248–250 1730 Aromatic protons: 7.2–7.8
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid 172–175 1715 Ethoxy CH2: 3.5–4.0; aromatic: 6.8–7.4
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 277–280 1725 Methoxy: 3.8; benzyl CH2: 4.6
[5-(3-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid N/A 1735 Nitro group: 8.2–8.5 (meta-substituted)
Key Observations:
  • Higher melting points (e.g., 277–280°C ) correlate with increased molecular symmetry and hydrogen bonding capacity.
  • Electron-withdrawing groups (e.g., nitro ) deshield aromatic protons, shifting NMR signals downfield.
Table 4: Reported Bioactivities of 4-Thiazolidinone Derivatives
Compound Activity Mechanism/Application Reference
Target Compound Anti-T. gondii Inhibits parasite proliferation
Thiazolidinone derivatives with naphthyl substituents Antihyperglycemic PPAR-γ agonism; blood glucose reduction
ONO-2235 (Kinedak) Antidiabetic Insulin sensitizer
Chromophoric thiazolidinone-modified biopolymers Enhanced thermal stability Material science applications
Key Observations:
  • The 4-chlorophenyl methoxy group in the target compound may enhance antiparasitic activity via hydrophobic interactions with T. gondii enzymes .
  • PPAR-γ agonism in antihyperglycemic analogs is linked to the thiazolidinedione moiety, absent in the target compound.

Biological Activity

The compound 2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid , known by its CAS number 956189-91-6 , is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant research findings.

PropertyValue
Molecular FormulaC28H22ClN3O5S3
Molecular Weight612.1394 g/mol
SMILESClc1ccc(cc1)COc1ccc(cc1)c1nn(cc1/C=C/1SC(=S)N(C1=O)CCS(=O)(=O)O)c1ccccc1

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler thiazolidinone derivatives and incorporating various functional groups through methods such as thia-Michael addition and condensation reactions. Detailed synthetic routes can be found in literature focusing on related thiazolidinone compounds.

Antibacterial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to the one in focus have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Compounds in the thiazolidinone class have demonstrated promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : The synthesized compounds have shown strong urease inhibitory activity, with some derivatives having IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions related to urease-producing bacteria.

Case Studies

A study conducted on a series of thiazolidinone derivatives revealed that specific modifications to the molecular structure could enhance biological activity. For instance, compounds with a chlorophenyl group exhibited improved antibacterial efficacy compared to their non-substituted counterparts .

In another case, a derivative of the target compound was tested for its effects on various cancer cell lines. The results indicated that the presence of the thiazolidinone ring significantly increased cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of a thiazolidinone core with a substituted benzaldehyde derivative. For example, similar compounds (e.g., {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid) are synthesized via refluxing in ethanol with piperidine as a catalyst, achieving yields of 34–74% depending on substituents . Key parameters include:

  • Solvent choice : Ethanol or acetic acid enhances solubility and reaction efficiency.
  • Catalysts : Piperidine or sulfuric acid accelerates imine formation.
  • Temperature : Reflux conditions (~80°C) minimize side reactions.
  • Post-synthesis purification : Acidification to pH 3–4 precipitates the product, followed by recrystallization.

Q. Which spectroscopic techniques are essential for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the methylidene and thiazolidinone moieties. For example:

  • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the 4-chlorophenyl group, while δ 3.8–4.2 ppm corresponds to the acetic acid side chain .
  • ¹³C NMR : Carbonyl signals (C=O, C=S) appear at δ 170–190 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da).

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for structural elucidation?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies (IR) to cross-validate experimental data. For example:

  • DFT-based NMR prediction : Software like Gaussian or ORCA simulates chemical environments, resolving ambiguities in overlapping peaks (e.g., distinguishing thioketone vs. thione tautomers) .
  • X-ray crystallography : Single-crystal structures (if obtainable) provide definitive bond lengths and angles, as seen in related thiazolidinone derivatives .

Q. What strategies are effective for optimizing reaction pathways to minimize byproducts (e.g., sulfoxides or sulfones) during synthesis?

  • Methodological Answer :

  • Reaction monitoring : Use in-situ techniques like HPLC or TLC to detect intermediates (e.g., Schiff base formation) and adjust conditions in real time .
  • Oxidative/reductive control : Avoid oxidizing agents (e.g., H₂O₂) to prevent sulfoxide formation; inert atmospheres (N₂/Ar) stabilize thione groups .
  • Catalyst tuning : Replace strong acids with milder catalysts (e.g., ZnCl₂) to reduce side reactions, as demonstrated in analogous systems .

Q. How can the compound’s bioactivity be systematically evaluated against related derivatives, and what statistical approaches address variability in biological assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy → ethoxy) and test against targets (e.g., antimicrobial activity via MIC assays) .
  • Data normalization : Use Z-score or Grubbs’ test to identify outliers in dose-response curves .
  • Multivariate analysis : Principal Component Analysis (PCA) correlates structural features (e.g., logP, polar surface area) with activity .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or yields for this compound?

  • Methodological Answer :

  • Standardized protocols : Adopt consistent drying methods (vacuum desiccation vs. oven-drying) to minimize moisture effects on melting points .
  • Yield optimization : Reproduce reactions under strictly controlled humidity and oxygen levels, as variations in these parameters can alter yields by up to 20% .

Q. What experimental controls are critical when studying the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • Blank reactions : Run parallel reactions without the catalyst or aldehyde component to identify non-specific side products .
  • Isotopic labeling : Use ¹³C-labeled acetic acid to trace incorporation into the thiazolidinone ring via MS/MS fragmentation .

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